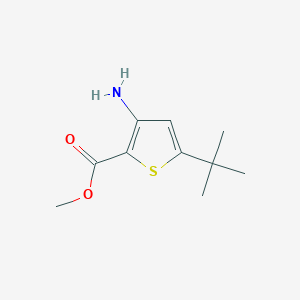

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-tert-butylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJBGOQJMFAKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380540 | |

| Record name | Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-03-8 | |

| Record name | Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

CAS Number: 175137-03-8

This technical guide provides a comprehensive overview of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a key building block in modern medicinal and materials chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and handling, with a focus on the scientific principles and practical considerations that underpin its application.

Introduction and Significance

This compound is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The presence of the bulky tert-butyl group at the 5-position and the amino and methyl carboxylate groups at the 3- and 2-positions, respectively, imparts specific steric and electronic properties to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. Its unique structure allows for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery and materials science. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the creation of complex heterocyclic systems for pharmaceutical and agrochemical research.[2]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe utilization of any chemical compound in a research setting.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 175137-03-8 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₂S | [2][6][7] |

| Molecular Weight | 213.30 g/mol | [2][7][8] |

| Appearance | Solid | [3] |

| Melting Point | 94 °C | [2] |

| Boiling Point | 341.8 °C at 760 mmHg | [2] |

| Density | 1.148 g/cm³ | [2] |

| Flash Point | 160.5 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure personnel safety.

GHS Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for the synthesis of this compound is the Gewald three-component reaction . This powerful one-pot synthesis combines an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst to afford a polysubstituted 2-aminothiophene.[3]

Reaction Rationale and Mechanism

The choice of the Gewald reaction is predicated on its high convergence, operational simplicity, and the ready availability of the starting materials. For the target molecule, the key precursors are pivalaldehyde (2,2-dimethylpropanal), methyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a secondary amine, such as morpholine or diethylamine, which facilitates the initial condensation and subsequent cyclization steps.

The mechanism of the Gewald reaction is well-elucidated and proceeds through several key stages:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (pivalaldehyde) and the active methylene compound (methyl cyanoacetate). This step forms an α,β-unsaturated cyanoester intermediate.

-

Michael Addition of Sulfur: The elemental sulfur (typically in its S₈ crown form) undergoes nucleophilic attack by the enolate of the Knoevenagel product.

-

Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile group. Subsequent tautomerization of the imine intermediate leads to the stable aromatic 2-aminothiophene product.

Caption: Generalized workflow of the Gewald three-component synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar 2-aminothiophenes.[9]

Materials:

-

Pivalaldehyde (1.0 eq)

-

Methyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Morpholine (0.2 eq)

-

Methanol (solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol.

-

With stirring, slowly add morpholine (0.2 eq) to the mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Filter the solid product and wash with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Self-Validation: The success of the synthesis can be validated at each step. The formation of the Knoevenagel intermediate can be monitored by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the obtained data with literature values.

Applications in Research and Development

This compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential biological activities. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations open up a vast chemical space for the development of novel compounds for:

-

Pharmaceuticals: As a core structure in the design of inhibitors for various enzymes and receptors.

-

Agrochemicals: In the synthesis of new herbicides, fungicides, and insecticides.

-

Materials Science: As a building block for organic electronic materials, dyes, and polymers.

Caption: Potential derivatization pathways and applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its efficient synthesis via the Gewald reaction, coupled with the multiple avenues for further chemical modification, makes it an attractive starting material for the discovery of new molecules with desired biological or material properties. This guide provides the foundational knowledge for its synthesis, handling, and application, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. ijpbs.com [ijpbs.com]

- 2. mdpi.com [mdpi.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. CAS 1260667-23-9 | 2-Amino-5-(tert-butyl)thiophene - Synblock [synblock.com]

- 5. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents [patents.google.com]

- 6. This compound | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-tert-butylthiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a 2-aminothiophene core, is recognized as a privileged scaffold, appearing in a variety of biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to support research and development efforts in the pharmaceutical and agrochemical industries. The thiophene ring, often serving as a bioisosteric replacement for a phenyl group, imparts unique electronic and lipophilic characteristics, making this class of compounds a fertile ground for the exploration of novel therapeutic agents.

Chemical Identity and Molecular Structure

IUPAC Name: this compound[1] CAS Number: 175137-03-8[2] Molecular Formula: C₁₀H₁₅NO₂S[2] Molecular Weight: 213.30 g/mol [1]

The molecular structure consists of a central thiophene ring substituted with a methyl carboxylate group at position 2, an amino group at position 3, and a tert-butyl group at position 5.

Canonical SMILES: CC(C)(C)C1=CC(=C(S1)C(=O)OC)N[1] InChI Key: WHJBGOQJMFAKHY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | 94 °C | |

| Boiling Point | 341.8 °C at 760 mmHg | |

| Density | 1.148 g/cm³ | |

| Solubility | While specific quantitative data is limited, it is known to be soluble in DMSO and methanol. | [3] |

| Flash Point | 160.5 °C | |

| Vapor Pressure | 7.87E-05 mmHg at 25°C |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons of the tert-butyl group would appear as a singlet around 1.3 ppm. The methyl ester protons would be a singlet around 3.8 ppm. The amino group protons would likely appear as a broad singlet, and the thiophene proton as a singlet in the aromatic region.

-

¹³C NMR: The carbon signals for the tert-butyl group would appear in the aliphatic region (around 30-35 ppm for the quaternary carbon and the methyl carbons). The methyl ester carbon would be around 50-55 ppm. The carbons of the thiophene ring would resonate in the aromatic region, with the carbonyl carbon of the ester appearing at the downfield end of the spectrum (around 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the methyl and tert-butyl groups.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C=C stretching: Absorptions in the 1550-1650 cm⁻¹ region from the thiophene ring.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-O stretching: Bands for the ester linkage in the 1000-1300 cm⁻¹ region.

An available FTIR spectrum for 3-Amino-5-tert-butylthiophene-2-carboxylic acid methyl ester can be found for reference.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum is available on PubChem, which can be used for identification purposes.[1] The molecular ion peak (M⁺) would be expected at m/z 213. Common fragmentation patterns for esters may involve the loss of the methoxy group (-OCH₃, M-31) or the carbomethoxy group (-COOCH₃, M-59). Fragmentation of the tert-butyl group (loss of a methyl group, M-15) is also a likely event.

Synthesis Methodology: The Gewald Reaction

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction .[5][6] This one-pot, multi-component reaction is valued for its operational simplicity and the ready availability of starting materials.

The reaction involves the condensation of a ketone (in this case, pinacolone or 3,3-dimethyl-2-butanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Workflow: Gewald Synthesis

References

- 1. This compound | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE(175137-03-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 19369-53-0 [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Gewald Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 3-Amino-5-tert-butyl-thiophene-2-carboxylic Acid Methyl Ester: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the 2-aminothiophene scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules and functional materials.[1][2][3] This guide provides a comprehensive technical overview of a specific and valuable derivative within this class: 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester .

This compound, with its unique substitution pattern—an amino group at the 3-position, a bulky tert-butyl group at the 5-position, and a methyl ester at the 2-position—offers a fascinating case study in the interplay between molecular architecture and chemical utility. The strategic placement of these functional groups makes it a highly versatile building block for the synthesis of more complex molecular entities, particularly in the realm of drug discovery.[1][2][3] This guide will delve into the core aspects of this molecule, from its fundamental properties and spectroscopic signature to its synthesis and documented applications, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of its significance.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester are pivotal to its reactivity and function as a synthetic intermediate.

Core Structure

The molecule is built upon a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom. The key functional groups are strategically positioned:

-

3-Amino Group (-NH₂): This electron-donating group significantly influences the electron density of the thiophene ring, activating it towards electrophilic substitution and serving as a key nucleophilic handle for further derivatization.

-

5-tert-Butyl Group (-C(CH₃)₃): This bulky, lipophilic group provides steric hindrance, which can direct the regioselectivity of subsequent reactions. It also enhances the molecule's solubility in organic solvents and can contribute to favorable pharmacokinetic properties in drug candidates.

-

2-Carboxylic Acid Methyl Ester (-COOCH₃): This electron-withdrawing group modulates the overall electronic profile of the ring and provides another reactive site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Below is a diagram illustrating the chemical structure of the title compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.

| Property | Value | Source |

| IUPAC Name | methyl 3-amino-5-tert-butylthiophene-2-carboxylate | [4] |

| CAS Number | 175137-03-8 | [4] |

| Molecular Formula | C₁₀H₁₅NO₂S | [4] |

| Molecular Weight | 213.30 g/mol | [4] |

| Melting Point | 94 °C | [5] |

| Boiling Point | 341.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.148 g/cm³ (Predicted) | [5] |

| Appearance | Solid | |

| SMILES | CC(C)(C)C1=CC(=C(S1)C(=O)OC)N | [4] |

Synthesis and Mechanistic Insights

The most prominent and efficient method for the synthesis of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester is the Gewald three-component reaction .[6][7] This powerful one-pot synthesis combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[6][8]

The Gewald Reaction: A Closer Look

The Gewald reaction is a cornerstone of thiophene synthesis due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[7][9] For the synthesis of the title compound, the specific reactants are:

-

Carbonyl Compound: Pivalaldehyde (2,2-dimethylpropanal) or a related ketone that can provide the tert-butyl group.

-

Activated Nitrile: Methyl cyanoacetate.

-

Sulfur Source: Elemental sulfur (S₈).

-

Base Catalyst: Typically a secondary amine such as morpholine or piperidine.[10]

The reaction mechanism is generally understood to proceed through a series of well-defined steps, as illustrated in the workflow diagram below.

The initial and rate-determining step is typically the Knoevenagel condensation between pivalaldehyde and methyl cyanoacetate, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[6] The elemental sulfur, in the presence of the amine catalyst, is believed to form a nucleophilic sulfur species which then undergoes a Michael addition to the unsaturated intermediate. The subsequent intramolecular cyclization , involving the attack of the newly formed thiolate onto the cyano group, followed by tautomerization , yields the final, stable 2-aminothiophene product.[6]

Experimental Protocol (Adapted from Analogs)

Materials:

-

Pivalaldehyde (0.05 mol)

-

Methyl cyanoacetate (0.05 mol)

-

Elemental Sulfur (0.05 mol)

-

Morpholine (5 mL)

-

Methanol (30 mL)

-

Ethanol (for washing)

Procedure:

-

To a stirred mixture of pivalaldehyde (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.

-

After the addition is complete, stir the reaction mixture at 45 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Self-Validation and Causality:

-

Choice of Base: Morpholine is a common and effective catalyst for the Gewald reaction. Its basicity is sufficient to deprotonate the methyl cyanoacetate for the initial Knoevenagel condensation and to facilitate the formation of the active sulfur nucleophile, without promoting significant side reactions.[10]

-

Temperature Control: The reaction is typically run at a moderately elevated temperature (45-50 °C) to ensure a reasonable reaction rate without causing decomposition of the intermediates or the final product.[10][11]

-

Workup: The product often precipitates from the reaction mixture upon cooling, providing a simple and efficient initial purification step. Washing with ethanol helps to remove more polar impurities. Recrystallization is a standard and effective method for obtaining a high-purity final product.

Spectroscopic Analysis

The structural elucidation of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | Expected signals include a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the methyl ester protons (~3.8 ppm), a singlet for the thiophene ring proton (~6.0-7.0 ppm, depending on solvent), and a broad singlet for the amino protons (~5.0-6.0 ppm, exchangeable with D₂O). |

| ¹³C NMR | Expected signals include the quaternary carbon of the tert-butyl group (~32 ppm) and the methyl carbons of the tert-butyl group (~30 ppm), the methyl ester carbon (~51 ppm), carbons of the thiophene ring (in the aromatic region, ~100-160 ppm), and the carbonyl carbon of the ester (~165 ppm). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the primary amine (two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (~2850-3000 cm⁻¹), the C=O stretching of the ester (strong band around 1660-1680 cm⁻¹), and C=C stretching of the aromatic ring (~1580-1600 cm⁻¹). An FTIR spectrum is available for this compound.[12] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 213. A significant fragmentation peak would likely correspond to the loss of a methyl group from the tert-butyl group (M-15) at m/z = 198. A GC-MS spectrum is available in the PubChem database.[4] |

Applications and Research Significance

The true value of 3-amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester lies in its role as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. The 2-aminothiophene scaffold is a key component in a multitude of drugs with diverse therapeutic applications.[1][2][3]

Role in Drug Discovery

The title compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening. The amino and ester functionalities allow for a wide range of chemical modifications, enabling the exploration of the chemical space around the 2-aminothiophene core.

Derivatives of 2-aminothiophenes have shown a broad spectrum of biological activities, including:

-

Anti-inflammatory Agents: The thiophene ring can act as a bioisosteric replacement for a phenyl ring, a common motif in many non-steroidal anti-inflammatory drugs (NSAIDs).[2][13]

-

Anticancer Agents: The 2-aminothiophene scaffold is present in several kinase inhibitors and other anticancer agents. The ability to easily modify the core structure allows for the fine-tuning of activity against specific cancer cell lines.[3]

-

Antimicrobial and Antiviral Agents: This class of compounds has been investigated for its potential to combat various pathogens.[1][2]

-

Central Nervous System (CNS) Active Agents: The lipophilic nature of the thiophene ring and substituents like the tert-butyl group can facilitate crossing the blood-brain barrier, making these compounds interesting candidates for CNS drug discovery.[2][13]

-

A₁ Adenosine Receptor Allosteric Enhancers: Substituted 2-aminothiophenes have been identified as allosteric modulators of the A₁ adenosine receptor, which is a target for various cardiovascular and neurological conditions.[13]

The logical flow from this starting material to a potential drug candidate is outlined below.

Conclusion

3-Amino-5-tert-butyl-thiophene-2-carboxylic acid methyl ester is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible, while its unique combination of functional groups provides a rich platform for chemical exploration. For researchers in drug discovery and materials science, this molecule represents a valuable tool, offering a reliable starting point for the development of novel compounds with tailored properties and functions. As the demand for new therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this 2-aminothiophene derivative is set to increase, solidifying its place as a key player in the ongoing quest for chemical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE | lookchem [lookchem.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Methyl 3-amino-5-tert-butylthiophene-2-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not publicly available, this guide leverages established principles of spectroscopy and extensive data from structurally analogous compounds to present a robust, predictive analysis. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns. This document is designed to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel thiophene derivatives, providing both a foundational understanding and practical insights into spectral interpretation.

Introduction and Molecular Structure

This compound (C₁₀H₁₅NO₂S, Molar Mass: 213.30 g/mol ) belongs to the class of 3-aminothiophene-2-carboxylates, a scaffold of significant interest due to its diverse biological activities and utility as a building block in organic synthesis. The structural features of this molecule—a highly substituted electron-rich thiophene ring, a primary amine, a methyl ester, and a bulky tert-butyl group—give rise to a distinct and informative spectral fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

Below is the chemical structure of this compound, with atoms numbered for the purpose of NMR spectral assignment.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each proton environment in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are summarized in Table 1.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.5 - 7.0 | Singlet | 1H | H4 | The proton on the thiophene ring (C4) is expected to be a singlet as there are no adjacent protons. Its chemical shift will be influenced by the electron-donating effects of the amino group at C3 and the tert-butyl group at C5. |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. This peak may exchange with D₂O. |

| ~ 3.8 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a distinct chemical environment and will appear as a sharp singlet. |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet, a characteristic feature in the spectrum. |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O (Ester) | The carbonyl carbon of the ester group is expected in this downfield region. |

| ~ 155 - 160 | C5 | The carbon atom bearing the tert-butyl group (C5) is significantly deshielded due to its position in the aromatic ring and the substituent effect. |

| ~ 145 - 150 | C3 | The carbon atom attached to the amino group (C3) will also be deshielded. |

| ~ 110 - 115 | C4 | The protonated carbon of the thiophene ring (C4) will appear at a higher field compared to the substituted carbons. |

| ~ 100 - 105 | C2 | The carbon atom attached to the carboxylate group (C2) will have a chemical shift influenced by both the sulfur atom and the ester functionality. |

| ~ 51 | -OCH₃ | The methyl carbon of the ester group. |

| ~ 34 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 32 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A pair of bands is expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 2960 - 2870 | C-H Stretch | Aliphatic (tert-butyl and methyl) | Stretching vibrations of the sp³ hybridized C-H bonds. |

| ~ 1680 | C=O Stretch | Ester | The carbonyl stretch of the ester is a strong, characteristic absorption. Conjugation with the thiophene ring may lower this frequency slightly. |

| ~ 1600 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group. |

| 1550 - 1450 | C=C Stretch | Thiophene Ring | Aromatic ring stretching vibrations. |

| ~ 1250 | C-O Stretch | Ester | The C-O single bond stretch of the ester group. |

Table 3: Predicted IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 213, corresponding to the molecular weight of the compound.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways, as illustrated in the diagram below.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a methyl radical (•CH₃): A common fragmentation pathway for tert-butyl groups, leading to a fragment at m/z = 198.

-

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can result in a fragment at m/z = 182.

-

Loss of a tert-butyl radical (•C(CH₃)₃): The cleavage of the bulky tert-butyl group is also a likely fragmentation pathway, giving a significant peak at m/z = 156.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire data at a proton frequency of 400 MHz or higher for better resolution.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire data at a carbon frequency of 100 MHz or higher.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion or a GC-MS setup can be used.

-

Data Acquisition:

-

Acquire data over a mass range of m/z 50-500.

-

The instrument parameters (e.g., ionization energy for EI) should be optimized to produce a clear molecular ion and characteristic fragment ions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can aid researchers in the identification and characterization of this and related compounds. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such endeavors.

1H NMR spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CAS No. 175137-03-8).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, predicts the chemical shifts, multiplicities, and integrations for each proton environment, and offers a validated, step-by-step protocol for experimental data acquisition. The causality behind spectral features and experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Structural Elucidation Mandate

This compound is a substituted thiophene derivative. Thiophene rings and their analogs are prevalent scaffolds in medicinal chemistry, making unambiguous structural confirmation a critical step in synthesis and development workflows. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering precise insights into the electronic and spatial arrangement of protons within a molecule.

The subject molecule possesses four distinct proton environments, each providing a unique signature in the ¹H NMR spectrum. Understanding these signatures is not merely an academic exercise; it is a prerequisite for confirming identity, assessing purity, and ensuring the structural integrity of the compound for further research. This guide will systematically deconstruct the predicted spectrum, grounding each assertion in the fundamental principles of magnetic resonance and authoritative literature.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the non-equivalent protons in the molecule. The structure contains four such sets of protons, which have been labeled Ha, Hb, Hc, and Hd for clarity.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectral Parameters

The chemical environment of each proton set dictates its resonance frequency (chemical shift), the number of neighboring protons determines its signal's splitting pattern (multiplicity), and the number of protons in the set determines the signal's relative area (integration).

Detailed Signal Analysis

-

Ha: Amino Protons (-NH₂)

-

Integration: 2H

-

Multiplicity: Singlet (broad)

-

Predicted Chemical Shift (δ): 1.0 - 5.0 ppm (highly variable)

-

Expert Rationale: Protons on heteroatoms like nitrogen exhibit variable chemical shifts due to their involvement in hydrogen bonding with the solvent, trace water, or other molecules.[3][4] This exchange process often leads to a broadening of the signal and a collapse of any potential coupling. The signal's position is highly dependent on solvent, concentration, and temperature.[5] In many cases, this signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -NH₂ protons to exchange with deuterium, leading to the disappearance of the signal from the spectrum.

-

-

Hb: tert-Butyl Protons (-C(CH₃)₃)

-

Integration: 9H

-

Multiplicity: Singlet

-

Predicted Chemical Shift (δ): 0.5 - 2.0 ppm[6]

-

Expert Rationale: The tert-butyl group consists of nine chemically equivalent protons. Due to free rotation around the carbon-carbon single bonds, all nine methyl protons experience the same average magnetic environment. There are no adjacent protons, so the signal appears as a sharp singlet. This signal is typically found in the upfield, or shielded, region of the spectrum and is often one of the most intense signals due to its 9H integration.[7]

-

-

Hc: Methyl Ester Protons (-OCH₃)

-

Integration: 3H

-

Multiplicity: Singlet

-

Predicted Chemical Shift (δ): 3.7 - 3.9 ppm[8]

-

Expert Rationale: The protons of the methyl ester are adjacent to an oxygen atom, which is strongly electronegative. This electronegativity withdraws electron density from the protons, "deshielding" them from the applied magnetic field.[9][10] Consequently, they resonate at a lower field (higher ppm value) compared to a typical alkyl methyl group.[3][11] Like the tert-butyl group, these protons have no adjacent proton neighbors, resulting in a singlet.

-

-

Hd: Thiophene Ring Proton (-CH)

-

Integration: 1H

-

Multiplicity: Singlet

-

Predicted Chemical Shift (δ): ~6.6 ppm

-

Expert Rationale: Protons attached to aromatic or heteroaromatic rings typically resonate at downfield values (6.0 - 8.7 ppm) due to the magnetic anisotropy created by the ring current of π-electrons.[3][4][12] However, the chemical shift of this specific proton is modulated by the electronic effects of the substituents on the thiophene ring.[13] The amino group (-NH₂) at position 3 is a powerful electron-donating group, which increases electron density at the ortho and para positions (in this case, position 4).[14] The tert-butyl group at position 5 is a weak electron-donating group. The net effect of these electron-donating groups is to shield the H-4 proton, shifting its resonance upfield relative to unsubstituted thiophene (which has signals around 7.1-7.3 ppm).[15] Since there are no protons on the adjacent carbons (positions 3 and 5), the signal for Hd will be a singlet.

-

Summary of Predicted Data

| Proton Label | Functional Group | Integration | Multiplicity | Predicted Chemical Shift (δ ppm) | Key Influences |

| Ha | Amino (-NH₂) | 2H | Singlet, Broad | 1.0 - 5.0 | Hydrogen bonding, solvent effects |

| Hb | tert-Butyl (-C(CH₃)₃) | 9H | Singlet | 0.5 - 2.0 | Alkyl environment, high shielding |

| Hc | Methyl Ester (-OCH₃) | 3H | Singlet | 3.7 - 3.9 | Deshielding by adjacent oxygen |

| Hd | Thiophene (-CH) | 1H | Singlet | ~6.6 | Aromatic ring current, shielding from -NH₂ |

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Workflow Overview

Caption: Standard workflow for an NMR experiment.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound. The exact mass is not critical, but a higher concentration yields better signal-to-noise in fewer scans.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for general organic compounds.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), unless the solvent is pre-spiked.[3]

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.

-

Insert the sample into the NMR magnet.

-

Load a standard ¹H acquisition experiment on the spectrometer's control software. A field strength of 300 MHz or higher is recommended for good signal dispersion.

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

-

Tuning and Matching: The probe must be tuned to the ¹H frequency to ensure maximum signal receptivity. This is an automated process on modern spectrometers.

-

Shimming: The magnetic field must be homogenized across the sample volume. This is the most critical step for achieving sharp, symmetrical peaks. Automated shimming routines are typically sufficient, but manual adjustment of the Z1 and Z2 shims may be necessary to optimize lineshape.

-

-

Data Acquisition:

-

Set the key acquisition parameters:

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate to allow protons to return to their equilibrium state between pulses.

-

Pulse Angle: A 30-45 degree pulse is often used for rapid quantitative screening. A 90-degree pulse provides the maximum signal for a single scan.

-

-

Execute the acquisition command (zg on Bruker systems). The instrument will pulse the sample and record the resulting Free Induction Decay (FID).

-

-

Data Processing:

-

The raw FID data must be processed to generate the frequency-domain spectrum.

-

Fourier Transform (FT): This mathematical operation converts the time-domain FID into the frequency-domain spectrum.

-

Phase Correction: The spectrum must be manually or automatically phased so that all peaks are in the positive absorption mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is calculated. Set the integral of one of the unambiguous peaks (e.g., the 1H thiophene singlet) to 1.0 to determine the relative integrals of the other signals.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments. The combination of a highly shielded 9H singlet for the tert-butyl group, a deshielded 3H singlet for the methyl ester, a shielded 1H singlet for the thiophene proton, and a broad, variable 2H singlet for the amino group provides a definitive spectral fingerprint. By following the detailed experimental protocol provided, researchers can reliably acquire and interpret this spectrum, ensuring confident structural verification of this valuable chemical entity.

References

- 1. METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE | 175137-03-8 [chemicalbook.com]

- 2. This compound | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

A Technical Guide to tert-butyl (thiophen-2-ylmethyl)carbamate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold and the Strategic Role of Protected Intermediates

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a "privileged scaffold" in drug design. Thiophene derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Dozens of approved drugs, such as the antipsychotic olanzapine and the antiplatelet agent clopidogrel, feature this versatile core, underscoring its importance in developing novel therapeutics.

In the multi-step synthesis of complex drug molecules, the strategic use of protecting groups is paramount. These groups temporarily mask reactive functional moieties, such as amines, to prevent unwanted side reactions and allow for selective chemical transformations at other parts of the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.

This technical guide provides an in-depth look at tert-butyl (thiophen-2-ylmethyl)carbamate , a key building block with the molecular formula C10H15NO2S. As the Boc-protected form of thiophen-2-ylmethanamine, this compound serves as a crucial intermediate for introducing the thiophen-2-ylmethyl moiety into a wide array of pharmacologically active molecules. We will explore its chemical properties, synthesis, and characterization, and detail its pivotal role in the development of cutting-edge therapeutics, including potent Ebola virus entry inhibitors.

I. Chemical Identity and Properties of tert-butyl (thiophen-2-ylmethyl)carbamate

The proper identification and characterization of a synthetic intermediate are critical for its effective use. The IUPAC name for this C10H15NO2S thiophene derivative is tert-butyl N-(thiophen-2-ylmethyl)carbamate .

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | tert-butyl N-(thiophen-2-ylmethyl)carbamate |

| Molecular Formula | C10H15NO2S |

| Molecular Weight | 213.30 g/mol |

| CAS Number | 401485-19-6 |

| Appearance | Typically a white to off-white solid |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=CS1 |

| InChI Key | PJYFEMRXRXRMSS-UHFFFAOYSA-N |

II. Synthesis and Spectroscopic Characterization

The primary role of tert-butyl (thiophen-2-ylmethyl)carbamate is to provide a stable, yet readily unmaskable, source of the thiophen-2-ylmethylamine functionality. Its synthesis is a straightforward and high-yielding process, making it an accessible and cost-effective intermediate for drug development campaigns.

A. Synthetic Protocol: Boc Protection of Thiophen-2-ylmethanamine

The most common and efficient method for preparing the title compound is the reaction of commercially available thiophen-2-ylmethanamine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of tert-butyl (thiophen-2-ylmethyl)carbamate

-

Materials:

-

Thiophen-2-ylmethanamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Procedure:

-

Dissolve thiophen-2-ylmethanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

-

To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove any unreacted (Boc)₂O and acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure tert-butyl (thiophen-2-ylmethyl)carbamate as a white solid.

-

B. Spectroscopic Data

Full characterization is essential to confirm the structure and purity of the synthesized intermediate.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.25 (dd, J = 5.1, 1.3 Hz, 1H, Thiophene H5)

-

δ 6.95 (dd, J = 5.1, 3.4 Hz, 1H, Thiophene H4)

-

δ 6.90 (m, 1H, Thiophene H3)

-

δ 5.05 (br s, 1H, NH )

-

δ 4.50 (d, J = 5.8 Hz, 2H, CH₂ -NH)

-

δ 1.46 (s, 9H, C(CH₃ )₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 155.8 (C=O)

-

δ 142.5 (Thiophene C2)

-

δ 126.8 (Thiophene C5)

-

δ 125.2 (Thiophene C3)

-

δ 124.6 (Thiophene C4)

-

δ 79.5 (C (CH₃)₃)

-

δ 39.8 (C H₂-NH)

-

δ 28.4 (C(C H₃)₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3350 (N-H stretch)

-

~2980, 2930 (C-H stretch, alkyl)

-

~1685 (C=O stretch, carbamate)

-

~1520 (N-H bend)

-

~1165 (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 214 [M+H]⁺, 236 [M+Na]⁺, 158 [M-C₄H₉+H]⁺, 114 [M-Boc+H]⁺

-

III. Application in Drug Discovery: Synthesis of Ebola Virus Entry Inhibitors

The true value of tert-butyl (thiophen-2-ylmethyl)carbamate is realized in its application as a synthetic intermediate. A prominent example is its use in the development of novel small-molecule inhibitors of Ebola virus (EBOV) entry.[1][2][3][4][5]

Ebola virus disease is a severe and often fatal illness. The viral entry into host cells is a critical first step in its lifecycle and presents a key target for therapeutic intervention. This process is mediated by the viral glycoprotein (GP), which binds to the host cell receptor, the Niemann-Pick C1 (NPC1) protein, located in late endosomes.[1] Blocking this GP-NPC1 interaction is a validated strategy for preventing viral infection.

A. Synthetic Pathway to Thiophene-based EBOV Inhibitors

Researchers have identified a class of 5-phenylthiophene-2-carboxamides as potent inhibitors of EBOV entry. The synthesis of these compounds relies on the deprotection of tert-butyl (thiophen-2-ylmethyl)carbamate to liberate the key amine functionality, which is then coupled with a carboxylic acid fragment.

Experimental Protocol: Deprotection and Amide Coupling

-

Part 1: Boc Deprotection

-

Dissolve tert-butyl (thiophen-2-ylmethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure. The resulting product, thiophen-2-ylmethanaminium salt, can often be used directly in the next step without further purification.

-

-

Part 2: Amide Coupling

-

Dissolve the desired 5-phenylthiophene-2-carboxylic acid derivative (1.0 eq) in a solvent like DCM or DMF.

-

Add a peptide coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

-

Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

-

Finally, add the deprotected thiophen-2-ylmethanaminium salt (1.1 eq) from Part 1.

-

Stir the reaction at room temperature overnight.

-

Perform a standard aqueous workup, followed by purification via column chromatography to yield the final active compound.

-

B. Mechanism of Action

The thiophene-based compounds synthesized via this route act by inhibiting the entry of the Ebola virus into host cells.[1][2] An ELISA-based assay confirmed that these molecules interfere with the crucial binding interaction between the Ebola virus glycoprotein (GP) and the host's endosomal receptor, NPC1.[1] By disrupting this interaction, the virus is unable to release its genetic material into the cytoplasm, effectively halting the replication cycle at its earliest stage.

IV. Conclusion and Future Outlook

tert-butyl (thiophen-2-ylmethyl)carbamate is more than just a molecule with the formula C10H15NO2S; it is a strategically designed building block that enables the efficient and modular synthesis of complex, biologically active compounds. Its straightforward preparation, stability, and the reliable chemistry of the Boc protecting group make it an invaluable tool for medicinal chemists.

The successful application of this intermediate in the creation of potent Ebola virus entry inhibitors highlights its relevance in addressing urgent global health challenges. As researchers continue to explore the vast chemical space of thiophene derivatives, versatile and well-characterized intermediates like tert-butyl (thiophen-2-ylmethyl)carbamate will remain essential for accelerating the discovery and development of the next generation of life-saving medicines.

References

- 1. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Publication: Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors [sciprofiles.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Aminothiophene Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the 2-aminothiophene-3-carboxylate scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in a wide array of biologically active compounds and functional materials speaks to the efficiency of its synthesis and the versatility of its chemical nature. This technical guide provides an in-depth exploration of the discovery and history of this pivotal molecular core, with a focus on the synthetic strategies that have enabled its widespread use. We will delve into the mechanistic underpinnings of key reactions, offer practical insights for experimental design, and highlight the significant applications that continue to drive research in this field.

Early Synthetic Endeavors and the Dawn of a New Era

Prior to the mid-20th century, the synthesis of substituted thiophenes, let alone the nuanced 2-aminothiophene derivatives, was often a challenging affair. Classical methods such as the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, provided a fundamental route to the thiophene ring.[1][2][3] However, these methods often required harsh conditions and were not always amenable to the direct introduction of an amino group, a critical functional handle for further chemical elaboration. The introduction of the amino group into a pre-formed thiophene ring is a difficult task.[4]

Another notable early contribution was the Fiesselmann thiophene synthesis, which allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid.[5] A key variation of this reaction, when a nitrile is used instead of an ester group, can result in the formation of 3-aminothiophenes.[5] While significant, these early methods lacked the generality and operational simplicity needed to propel aminothiophenes into the forefront of synthetic chemistry.

The landscape dramatically shifted in the 1960s with the work of German chemist Karl Gewald. His development of a multicomponent reaction for the synthesis of 2-aminothiophenes was a watershed moment, providing a remarkably efficient and versatile route to this important class of heterocycles.[6][7] The "Gewald Reaction," as it came to be known, revolutionized the accessibility of polysubstituted 2-aminothiophenes and laid the foundation for decades of research and development.

The Gewald Aminothiophene Synthesis: A Mechanistic Deep Dive

The Gewald reaction, in its most common form, is a one-pot synthesis that brings together a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[6][7] The elegance of this reaction lies in its convergence and the mild conditions under which it can be performed.

The Reaction Mechanism

Decades of study have elucidated the intricate mechanistic pathway of the Gewald reaction. The process is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound, catalyzed by a base (commonly a secondary amine like morpholine or piperidine).[8][9] This is followed by the addition of sulfur and a subsequent cyclization and tautomerization to afford the final 2-aminothiophene product.

A more detailed, stepwise view of the mechanism is as follows:

-

Knoevenagel Condensation: The base abstracts a proton from the α-cyanoester, generating a carbanion. This carbanion then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a stable α,β-unsaturated nitrile intermediate.[8]

-

Sulfur Addition: The α,β-unsaturated nitrile can be deprotonated by the base to form a resonance-stabilized anion. This nucleophilic species then attacks the elemental sulfur (cyclo-S8), leading to the opening of the sulfur ring and the formation of a polysulfide intermediate.[8]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization of the resulting imine leads to the aromatic 2-aminothiophene ring.

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Variations and Modern Methodologies

The classical Gewald reaction has been the subject of numerous modifications to improve yields, broaden the substrate scope, and enhance its environmental friendliness. These variations often involve the use of different catalysts, solvents, and energy sources.

-

Catalyst Modifications: While traditional Gewald reactions often use stoichiometric amounts of amine bases, modern iterations have explored the use of catalytic amounts of bases, including solid-supported catalysts and organocatalysts like L-proline, to facilitate easier purification and reduce waste.[6]

-

Green Chemistry Approaches: In recent years, a significant focus has been placed on developing more environmentally benign Gewald protocols. This includes the use of greener solvents like water or polyethylene glycol (PEG), as well as energy-efficient techniques such as microwave irradiation and ultrasound promotion, which can dramatically reduce reaction times and improve yields.[9]

-

Alternative Reagents: Variations in the starting materials have also expanded the utility of the Gewald synthesis. For instance, the use of α-mercaptoketones or aldehydes in place of a carbonyl compound and elemental sulfur represents one of the original iterations of the reaction.[8]

Applications in Drug Discovery and Materials Science

The 2-aminothiophene-3-carboxylate core is a privileged scaffold in medicinal chemistry due to its ability to participate in a variety of chemical transformations and its presence in numerous biologically active molecules. The amino and carboxylate groups provide convenient handles for the construction of more complex molecular architectures.

Many compounds incorporating the 2-aminothiophene motif exhibit a broad spectrum of pharmacological activities.[6][10]

| Compound Class/Derivative | Biological Activity |

| Thieno[2,3-d]pyrimidines | Anticancer, anti-inflammatory |

| Ureido-thiophene-3-carboxylates | Antibacterial |

| Thiophene-arylamides | Antimycobacterial |

| Various substituted aminothiophenes | Antiviral, antifungal, antiproliferative |

For example, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma.[11] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[11] Furthermore, the 2-aminothiophene scaffold is a key component in drugs such as the antipsychotic olanzapine and the non-steroidal anti-inflammatory drug (NSAID) tinoridine.[6]

Beyond pharmaceuticals, aminothiophene carboxylates are valuable building blocks in materials science, particularly in the synthesis of organic dyes and conducting polymers, owing to the electronic properties of the thiophene ring.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example of a Gewald reaction for the synthesis of a tetrasubstituted 2-aminothiophene-3-carboxylate.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Stir plate with heating capabilities

-

Round-bottom flask

-

Condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

-

Addition of Base: To the stirred suspension, add morpholine (0.1 mol) dropwise at room temperature.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 50-60 °C). Maintain reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Caption: Step-by-step workflow for a typical Gewald synthesis.

Conclusion

The discovery of aminothiophene carboxylates and, more specifically, the development of the Gewald reaction, stand as a testament to the power of synthetic innovation. From its historical roots in classical thiophene synthesis to its modern-day applications in the design of life-saving drugs and advanced materials, the 2-aminothiophene-3-carboxylate core continues to be a focal point of chemical research. The ongoing refinement of synthetic methodologies, driven by the principles of green chemistry and the demand for molecular diversity, ensures that the story of aminothiophene carboxylates is far from over. For the practicing scientist, a thorough understanding of the history, mechanism, and practical application of these syntheses is not merely academic—it is an essential tool in the quest for new discoveries.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique physicochemical properties, versatile reactivity, and ability to serve as a bioisostere for the ubiquitous phenyl group have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the biological significance of substituted thiophene scaffolds, delving into their diverse pharmacological activities, underlying mechanisms of action, and the critical role of substitution patterns in defining their therapeutic potential. We will explore key approved drugs, dissect structure-activity relationships, and provide practical experimental protocols for the synthesis and evaluation of these remarkable compounds.

The Thiophene Moiety: Physicochemical Properties and Bioisosterism

The thiophene ring's success in drug design is fundamentally linked to its distinct electronic and structural characteristics. It is frequently utilized as a bioisosteric replacement for a phenyl ring, a strategic substitution that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]

The sulfur atom within the thiophene ring endows it with a higher electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing medicinal chemists with a versatile handle for molecular functionalization.[1] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a crucial interaction for optimizing drug-receptor binding affinities.[2] The lipophilicity of the thiophene nucleus is another key attribute that influences its ability to traverse biological membranes.

Incorporating heteroatoms like sulfur into a molecular scaffold significantly alters its physicochemical properties, often improving drug-receptor interactions and modifying solubility and metabolic pathways due to differences in electronegativity and the presence of unshared electron pairs.[2]

A Privileged Scaffold in Medicinal Chemistry: Diverse Biological Activities

Thiophene derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to their investigation and development as potent therapeutic agents for a wide array of diseases.[3] To date, 26 drugs incorporating a thiophene nucleus have received US FDA approval across various therapeutic classes.[2][4]

The diverse biological activities of substituted thiophenes include:

-

Anti-inflammatory: Thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid, tenoxicam, and tinoridine are well-established.[2][5][6] They primarily exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6]

-

Anticancer: Thiophene analogs have emerged as a significant class of anticancer agents.[3][7] Their mechanisms of action are varied and include the inhibition of topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[3][8]

-

Antimicrobial and Antifungal: The thiophene scaffold is present in several antimicrobial and antifungal agents, such as the antibiotic cefoxitin and the antifungal sertaconazole.[2]

-

Antiviral: Certain thiophene derivatives have shown promise as antiviral agents, including activity against HIV-1 protease.[9][10]

-

Anticonvulsant: Drugs like tiagabine and etizolam, which contain a thiophene ring, are used in the treatment of epilepsy and anxiety.[2]

-

Antiplatelet: The widely prescribed antiplatelet agents clopidogrel and ticlopidine are notable examples of thiophene-containing drugs that require metabolic activation of the thiophene ring for their therapeutic effect.[11]

-

Other Activities: The therapeutic applications of thiophenes extend to antihypertensives, antipsychotics, antioxidants, and more.[12][13]

The following diagram illustrates the diverse range of biological activities associated with the thiophene scaffold.

Caption: Diverse biological activities of substituted thiophene scaffolds.

Mechanism of Action: A Deeper Dive

The therapeutic effects of substituted thiophenes are achieved through their interaction with a variety of biological targets. The specific mechanism of action is highly dependent on the substitution pattern of the thiophene ring.

Enzyme Inhibition

A primary mechanism of action for many thiophene-based drugs is the inhibition of key enzymes.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: As mentioned, several anti-inflammatory thiophene derivatives function by inhibiting COX-1 and COX-2, enzymes responsible for prostaglandin synthesis, and LOX, which is involved in the production of leukotrienes.[2][6] Zileuton is a notable example of a LOX inhibitor.[5]

-

Kinase Inhibition: In the realm of oncology, thiophene-containing compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8] For instance, certain thiophene-3-carboxamide derivatives have been shown to be dual inhibitors of c-Jun N-terminal kinase (JNK) by acting as both ATP and JIP mimetics.[14]

The following diagram illustrates the inhibition of the COX pathway by a generic thiophene-based NSAID.

Caption: Inhibition of the COX pathway by thiophene-based NSAIDs.

Receptor Modulation

Substituted thiophenes can also act as modulators of various cellular receptors. For example, the antipsychotic drug olanzapine has a complex pharmacology that includes antagonism of dopamine and serotonin receptors.[2]